(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methoxy and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methoxy-2-nitropyridine with formamide can yield the desired imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the imidazo[4,5-b]pyridine ring system and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro group if present in intermediates.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the core structure but lacks the methoxy and methanamine groups.
Imidazo[4,5-c]pyridine: Another isomer with different substitution patterns.
Imidazo[1,5-a]pyridine: Features a different ring fusion pattern.
Uniqueness
(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4,9H2,1H3,(H,10,11,12) |
InChI Key |
FSXHKQFWYAJHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)CN |
Origin of Product |
United States |
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